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molecular formula C12H16N2O2 B8397267 3-Amino-4-cyclobutylamino-benzoic acid methyl ester

3-Amino-4-cyclobutylamino-benzoic acid methyl ester

Cat. No. B8397267
M. Wt: 220.27 g/mol
InChI Key: PWTKPVJHKQRCJI-UHFFFAOYSA-N
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Patent
US07056918B2

Procedure details

To a solution of 4-cyclobutylamino-3-nitro-benzoic acid methyl ester (18.959, 56.3 mmol) in ethyl alcohol (300 ml) in a Parr shaker was added 10% Pd/C (0.67 g). The reaction was subjected to an atmosphere of hydrogen (50 psi) until the consumption of hydrogen ceased (2 hours). The reaction mixture was filtered through a pad of Celite® and concentrated to give 15.94 g of 3-Amino-4-cyclobutylamino-benzoic acid methyl ester as a solid.
Name
4-cyclobutylamino-3-nitro-benzoic acid methyl ester
Quantity
56.3 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0.67 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:11]2[CH2:14][CH2:13][CH2:12]2)=[C:6]([N+:15]([O-])=O)[CH:5]=1>C(O)C.[Pd]>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:11]2[CH2:14][CH2:13][CH2:12]2)=[C:6]([NH2:15])[CH:5]=1

Inputs

Step One
Name
4-cyclobutylamino-3-nitro-benzoic acid methyl ester
Quantity
56.3 mmol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NC1CCC1)[N+](=O)[O-])=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.67 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was subjected to an atmosphere of hydrogen (50 psi) until the consumption of hydrogen
CUSTOM
Type
CUSTOM
Details
(2 hours)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NC1CCC1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.94 g
YIELD: CALCULATEDPERCENTYIELD 128.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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